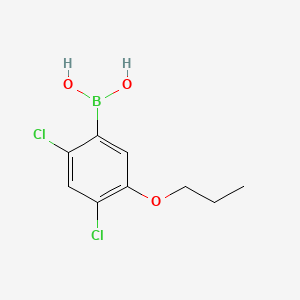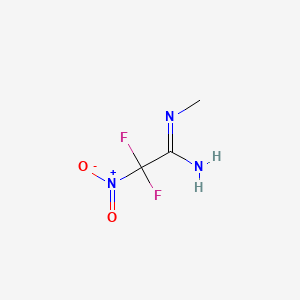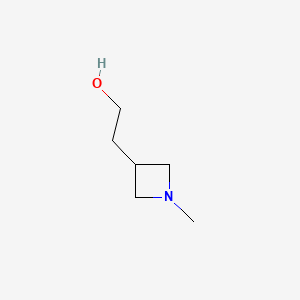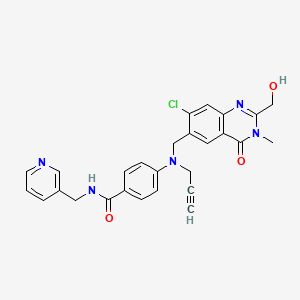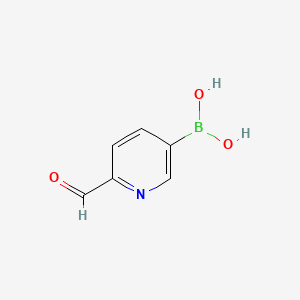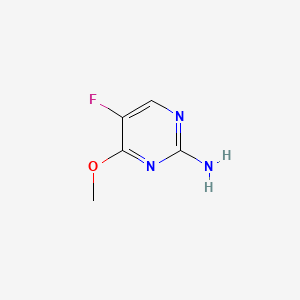![molecular formula C15H12O2 B595165 [13C]-9-Methylfluorene-9-carboxylic acid CAS No. 1285695-14-8](/img/structure/B595165.png)
[13C]-9-Methylfluorene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[13C]-9-Methylfluorene-9-carboxylic acid is a labeled compound where the carbon-13 isotope is incorporated into the molecular structure. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is used primarily in research applications involving nuclear magnetic resonance (NMR) spectroscopy due to the presence of the carbon-13 isotope.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of [13C]-9-Methylfluorene-9-carboxylic acid is less common due to the specialized nature of the compound. large-scale synthesis can be achieved using automated synthesis equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[13C]-9-Methylfluorene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming 9-carboxyfluorene.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 9-Carboxyfluorene.
Reduction: 9-Methylfluorene-9-methanol.
Substitution: 9-Methylfluorene-9-carboxylic acid derivatives with various substituents on the aromatic ring.
Scientific Research Applications
[13C]-9-Methylfluorene-9-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a standard in carbon-13 NMR spectroscopy to study molecular structures and dynamics.
Biology: To trace metabolic pathways and study the incorporation of labeled compounds in biological systems.
Medicine: In drug development and pharmacokinetics to track the distribution and metabolism of labeled drugs.
Industry: In the development of new materials and chemical processes, particularly those involving isotopic labeling.
Mechanism of Action
The primary mechanism of action for [13C]-9-Methylfluorene-9-carboxylic acid involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in the NMR spectrum, allowing researchers to study the molecular environment and interactions of the compound. This is particularly useful in elucidating the structure and dynamics of complex molecules.
Comparison with Similar Compounds
Similar Compounds
9-Methylfluorene-9-carboxylic acid: The non-labeled version of the compound.
9-Carboxyfluorene: A derivative where the methyl group is oxidized to a carboxyl group.
9-Methylfluorene-9-methanol: A reduced form of the compound.
Uniqueness
The incorporation of the carbon-13 isotope in [13C]-9-Methylfluorene-9-carboxylic acid makes it unique compared to its non-labeled counterparts. This isotopic labeling allows for detailed NMR studies, providing insights into molecular structures and interactions that are not possible with non-labeled compounds.
Properties
IUPAC Name |
9-methylfluorene-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3,(H,16,17)/i14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPWRKQSVGUBQS-UJKGMGNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735107 |
Source


|
| Record name | 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285695-14-8 |
Source


|
| Record name | 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
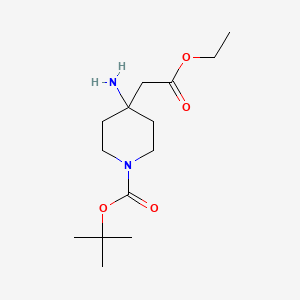

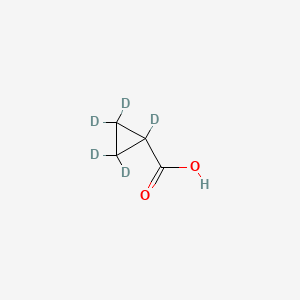
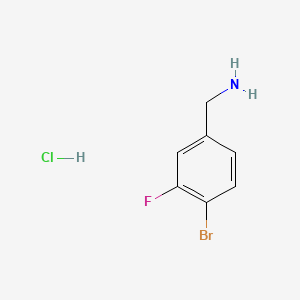
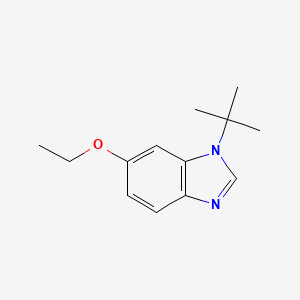
amine](/img/structure/B595089.png)
